![molecular formula C16H15N3O2S B2481061 N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-70-5](/img/structure/B2481061.png)

N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

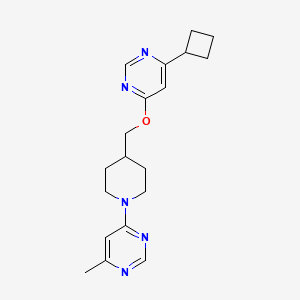

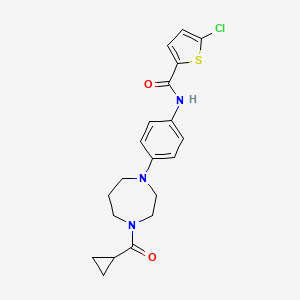

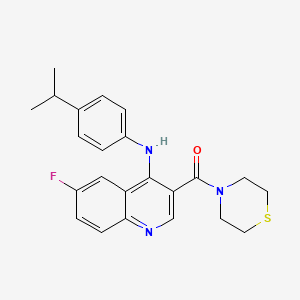

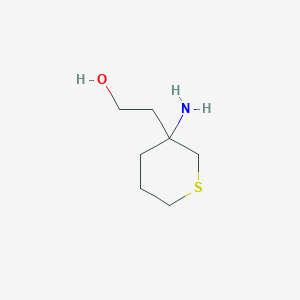

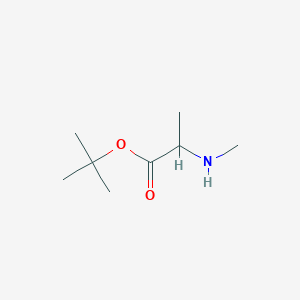

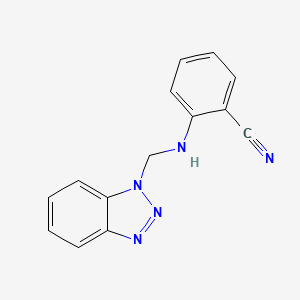

This compound is a complex organic molecule that contains several functional groups, including a carboxamide group and a thiazolo[3,2-a]pyrimidine ring. The presence of these functional groups suggests that this compound could potentially exhibit a variety of chemical and biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazolo[3,2-a]pyrimidine ring suggests that this compound could have interesting electronic and steric properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could potentially participate in a variety of reactions, such as hydrolysis or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxamide group could influence its solubility and acidity .Scientific Research Applications

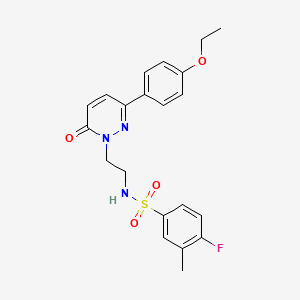

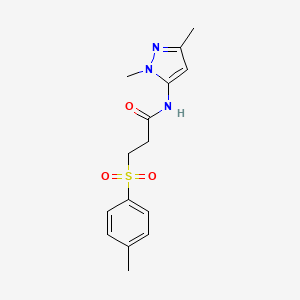

- N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide serves as a versatile building block for heterocyclic compounds. Researchers have employed it in the synthesis of diverse heterocycles due to its reactivity and functional groups. These heterocycles find applications in drug discovery, materials science, and biochemistry .

- As a polar and aprotic solvent, N,N-dialkyl amides (such as N,N-dimethylformamide, DMF) play a crucial role in synthetic organic chemistry. They act as multipurpose reagents, enabling reactions like amination (R-NMe2), formylation (R-CHO), and methylene group incorporation (R-CH2). Researchers have harnessed these properties to synthesize various functional groups and intermediates, including those containing the This compound scaffold .

- The compound’s unique structure makes it an interesting candidate for drug design. Researchers explore its potential as a pharmacophore or scaffold for developing novel drugs targeting specific diseases. By modifying its substituents, they can fine-tune its biological activity .

- Scientists investigate the compound’s interactions with biological macromolecules (e.g., proteins, nucleic acids) to understand its binding affinity and potential therapeutic effects. Computational studies and in vitro experiments can shed light on its mode of action .

- This compound derivatives have been used as analytical standards or internal standards in chromatographic methods. For instance, they aid in the simultaneous determination of enantiomers in blood plasma .

- Researchers explore the compound’s properties for applications in materials science. It may serve as a precursor for functional materials, such as polymers, liquid crystals, or semiconductors. Its unique structure could impart specific properties to these materials .

Heterocycle Synthesis

Organic Synthesis

Drug Development

Biological Studies

Analytical Chemistry

Materials Science

Mechanism of Action

Target of Action

It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Mode of Action

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Biochemical Pathways

It is known that thiazolo[3,2-a]pyrimidine derivatives have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities . This suggests that these compounds may interact with multiple biochemical pathways related to these biological processes.

Result of Action

It has been reported that thiazolopyrimidine derivatives, including this compound, have shown potent cytotoxic activity against various cancer cell lines . For instance, compound 4g, a derivative of thiazolopyrimidine, exhibited potent cytotoxic activity with IC50 values of 3.1±0.4 µM and 9.8±0.4 µM against A549 and HeLa cell lines, respectively .

Safety and Hazards

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-9-5-4-6-10(2)13(9)18-14(20)12-7-17-16-19(15(12)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBLHBNHCIYKES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2480982.png)

![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride](/img/structure/B2480988.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2480995.png)

![N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480996.png)

![N-naphthalen-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2481001.png)